molecular formula C12H19NO B13176852 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile

6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13176852
M. Wt: 193.28 g/mol
InChI Key: HMSHWRGWUCRRAF-UHFFFAOYSA-N
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Description

6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction where a tert-butyl group and a nitrile group are attached to an oxaspiro ring system. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl and nitrile groups. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the tert-butyl and nitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These methods are scaled up to produce the compound in larger quantities, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the spirocyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially modulating the activity of the target. The nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both a tert-butyl group and a nitrile group on the spirocyclic ring system. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

6-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C12H19NO/c1-11(2,3)9-4-6-12(7-5-9)10(8-13)14-12/h9-10H,4-7H2,1-3H3

InChI Key

HMSHWRGWUCRRAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(O2)C#N

Origin of Product

United States

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